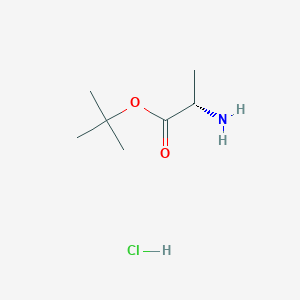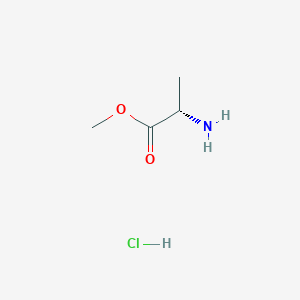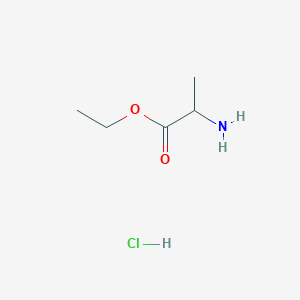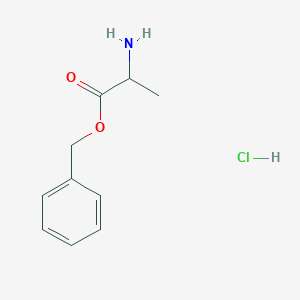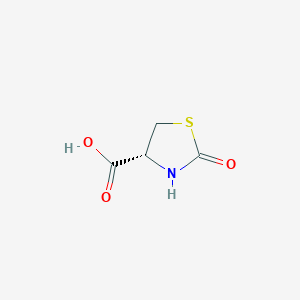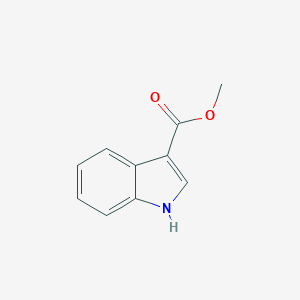
H-Tyr-AMC
Übersicht
Beschreibung
L-Tyrosine 7-amido-4-methylcoumarin is used as an AMC fluorogenic substrate . It is used in various aminopeptidase assays .
Molecular Structure Analysis
The molecular formula of L-Tyrosine 7-amido-4-methylcoumarin is C19H18N2O4 . Its molecular weight is 338.36 . The SMILES string representation isCC1=CC(=O)Oc2cc(NC(=O)C@@HCc3ccc(O)cc3)ccc12 . Chemical Reactions Analysis
L-Tyrosine 7-amido-4-methylcoumarin is used as a substrate in various aminopeptidase assays . After protease hydrolysis, it releases a strongly fluorescent AMC group, which can be easily detected .Physical And Chemical Properties Analysis
L-Tyrosine 7-amido-4-methylcoumarin is a powder that is soluble in 80% acetic acid at a concentration of 50 mg/mL, producing a clear to slightly hazy, faintly yellow solution . It should be stored at -20°C .Wissenschaftliche Forschungsanwendungen
Protein- und Peptidmodifikation
H-Tyr-AMC: spielt eine entscheidende Rolle bei der selektiven Modifikation von Proteinen und Peptiden an Tyrosinresten. Dieser Prozess ist entscheidend für das Verständnis der Proteinfunktion und -interaktion, da Tyrosin häufig in den aktiven Zentren von Enzymen vorkommt und an Protein-Ligand-Interaktionen beteiligt ist . Die Modifikation kann Prozesse wie Glykosylierung, Nitrierung, Oxidation und Phosphorylierung umfassen, die für die Erforschung menschlicher Krankheiten wie Alzheimer und Krebs von Bedeutung sind .
Arzneimittel-Optimierung
Die Fähigkeit der Verbindung, Tyrosinreste selektiv zu modifizieren, macht sie zu einem wertvollen Werkzeug in der Arzneimittel-Optimierung. Durch die Veränderung der Eigenschaften von Peptiden und Proteinen können Forscher die Wirksamkeit, Spezifität und Stabilität von Therapeutika verbessern .
Gezielte Wirkstoffabgabe
This compound: kann verwendet werden, um Peptide und Proteine mit spezifischen Bindungsaffinitäten zu erzeugen, was für Systeme zur gezielten Wirkstoffabgabe unerlässlich ist. Diese Systeme zielen darauf ab, Medikamente direkt an den Wirkort zu liefern, um Nebenwirkungen zu minimieren und die Behandlungsergebnisse zu verbessern .
Entwicklung von Biomaterialien
Die selektiven Modifikationsfähigkeiten von This compound erstrecken sich auch auf die Entwicklung von Biomaterialien. Es kann verwendet werden, um Materialien mit spezifischen Eigenschaften für die Anwendung in der Gewebezüchtung und regenerativen Medizin zu erzeugen .
Proteomik
In der Proteomik wird This compound für die selektive Spaltung und Analyse von Proteinen verwendet. Dies unterstützt die Identifizierung und Quantifizierung von Proteinen sowie die Untersuchung ihrer Struktur und Funktion .
Gewebezüchtung
This compound: trägt zur Herstellung von Hydrogelen mit einer breiten Palette an biophysikalischen Eigenschaften bei, die für Anwendungen in der Gewebezüchtung von entscheidender Bedeutung sind. Diese Hydrogele können das Zellwachstum unterstützen und sind mit menschlichen mesenchymalen Stammzellen kompatibel, wodurch eine Matrix für die Geweberegeneration bereitgestellt wird .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of H-Tyr-AMC is the proteasome , a protein complex responsible for degrading unneeded or damaged proteins in the cell . The proteasome plays a critical role in maintaining cellular homeostasis by controlling the degradation of key proteins involved in cell cycle regulation .
Mode of Action
This compound acts as a fluorogenic substrate for various aminopeptidases . Upon hydrolysis by these enzymes, this compound releases a strongly fluorescent group, 7-amido-4-methylcoumarin (AMC), which can be easily detected . This property makes this compound a useful tool for studying the activity of aminopeptidases and the proteasome .
Biochemical Pathways
The interaction of this compound with the proteasome affects the ubiquitin-proteasome pathway . This pathway is responsible for the degradation of most proteins in the cytoplasm and nucleus of eukaryotic cells . By inhibiting the proteasome, this compound can alter the degradation of proteins, affecting various cellular processes, including cell cycle progression .
Pharmacokinetics
The compound is soluble in 80% acetic acid , suggesting it may have good bioavailability.
Result of Action
The inhibition of the proteasome by this compound can lead to the accumulation of proteins that are normally degraded. This can result in altered cellular expression of key cell cycle regulatory proteins . For example, the study by Tadlock et al. found that growth inhibition by TGF-β decreases a specific proteasomal activity, resulting in increased expression of the cyclin-dependent kinase inhibitor p27KIP1 .
Action Environment
Environmental factors such as pH and temperature can influence the action, efficacy, and stability of this compound. The compound is stable at -20°C , and its solubility can be affected by the acidity of the environment . .
Biochemische Analyse
Biochemical Properties
H-Tyr-AMC interacts with various enzymes, proteins, and other biomolecules. For instance, it is reversibly bound to Sephadex G-100 and is hydrolyzed by protease enzymes in an acidic environment . This interaction results in the generation of an AMC chromatographic peak, which is crucial for studying the activity of these enzymes .
Cellular Effects
The effects of this compound on cells are primarily observed through its role in enzymatic reactions. For example, in the presence of transforming growth factor, this compound selectively decreases the hydrolysis of the proteasomal substrate Cbz-Leu-Leu-Leu-7-amido-4-methylcoumarin (z-LLL-AMC) in a concentration-dependent manner . This interaction influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. For instance, it is involved in the inhibition of proteasomal activity via an HSP90-independent mechanism that may involve oxidative inactivation or modulation of proteasomal subunit composition .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change. For instance, it is known to be hydrolyzed by protease enzymes in an acidic environment, generating an AMC chromatographic peak . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Metabolic Pathways
This compound is involved in various metabolic pathways. For example, it is a part of the tyrosine metabolism pathway, serving as a starting point for the production of a variety of structurally diverse natural compounds in plants .
Transport and Distribution
It is known to be reversibly bound to Sephadex G-100 , suggesting that it may interact with transporters or binding proteins.
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-(4-hydroxyphenyl)-N-(4-methyl-2-oxochromen-7-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-11-8-18(23)25-17-10-13(4-7-15(11)17)21-19(24)16(20)9-12-2-5-14(22)6-3-12/h2-8,10,16,22H,9,20H2,1H3,(H,21,24)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGJYQDVMUOJLU-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=C(C=C3)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428633 | |
| Record name | L-Tyrosine 7-amido-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94099-57-7 | |
| Record name | L-Tyrosine 7-amido-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



